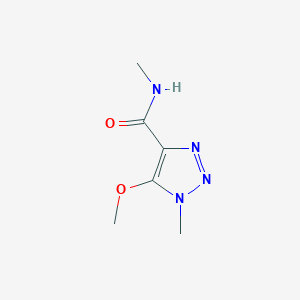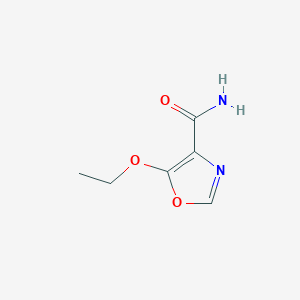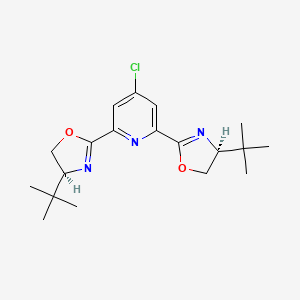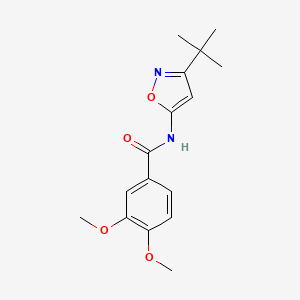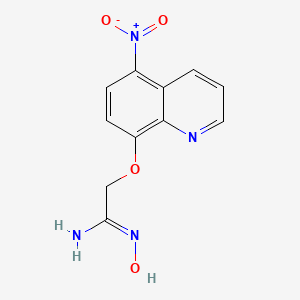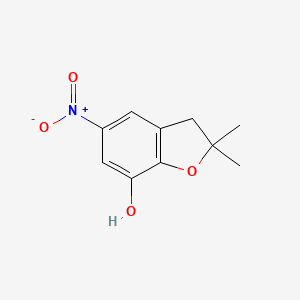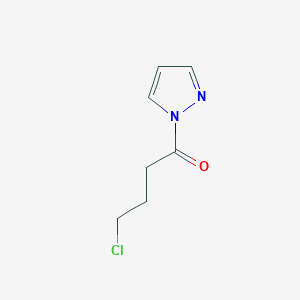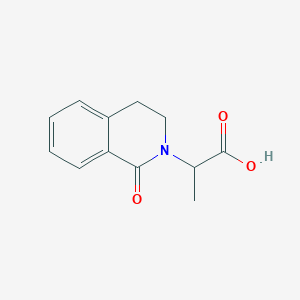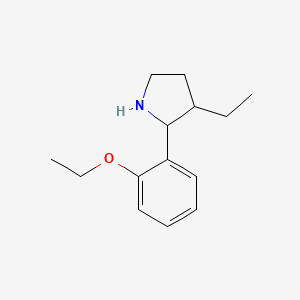
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of an ethoxyphenyl group and an ethyl group in the structure of this compound makes it a compound of interest in various fields of research.
Métodos De Preparación
The synthesis of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as bromine to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include bromine for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activities are explored for potential therapeutic applications.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be compared with other similar compounds such as:
2-(2-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-11-9-10-15-14(11)12-7-5-6-8-13(12)16-4-2/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
Clave InChI |
FDAUOSFHAKRTPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNC1C2=CC=CC=C2OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

